REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([C:17]([O:19]C)=[O:18])=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[N:10]=2)[CH:7]=1.[OH-].[K+].Cl>CO>[Br:1][C:2]1[C:3]([C:17]([OH:19])=[O:18])=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[N:10]=2)[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC=2N(C1)C=C(N2)C2=CC=CC=C2)C(=O)OC
|
Name
|
|
Quantity
|
0.805 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
12.1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was fitted with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
placed in an oil bath
|
Type
|
CUSTOM
|
Details
|
preheated to 70° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
a pink solid formed
|
Type
|
WAIT
|
Details
|
After 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the solids were filtered
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC=2N(C1)C=C(N2)C2=CC=CC=C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.892 mmol | |
AMOUNT: MASS | 283 mg | |
YIELD: PERCENTYIELD | 73.9% | |
YIELD: CALCULATEDPERCENTYIELD | 73.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |